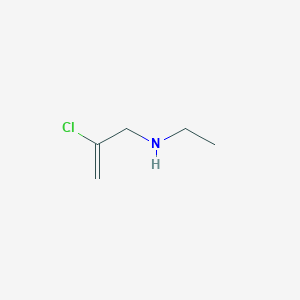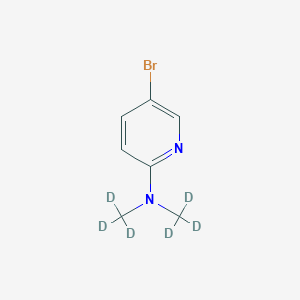
4-(1-Fluorocyclopropyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Fluorocyclopropyl)aniline is an organofluorine compound characterized by the presence of a fluorocyclopropyl group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-(1-Fluorocyclopropyl)aniline typically involves the introduction of the fluorocyclopropyl group via cross-coupling reactions. One notable method is the Stille cross-coupling reaction, which utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent. This reaction is amenable to a wide range of aryl and alkenyl halides, allowing for the efficient synthesis of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Fluorocyclopropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are frequently used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound would yield nitro derivatives, while oxidation could produce quinones.
Aplicaciones Científicas De Investigación
4-(1-Fluorocyclopropyl)aniline has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems, including enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which 4-(1-Fluorocyclopropyl)aniline exerts its effects is primarily related to its ability to interact with biological targets through its fluorinated moiety. Fluorine atoms can influence the compound’s conformation, pKa, and lipophilicity, thereby modulating its interaction with enzymes, receptors, and other molecular targets. This modulation can lead to changes in the compound’s pharmacokinetic profile and biological activity .
Comparación Con Compuestos Similares
4-Fluoroaniline: An organofluorine compound with a similar structure but lacking the cyclopropyl group.
1-Fluorocyclopropyl derivatives: Compounds that share the fluorocyclopropyl group but differ in the attached functional groups.
Uniqueness: 4-(1-Fluorocyclopropyl)aniline stands out due to the presence of both the fluorocyclopropyl group and the aniline moiety. This combination imparts unique chemical and physical properties, making it a versatile compound for various applications. The fluorocyclopropyl group enhances the compound’s stability and reactivity, while the aniline moiety allows for further functionalization through electrophilic aromatic substitution reactions .
Propiedades
Fórmula molecular |
C9H10FN |
|---|---|
Peso molecular |
151.18 g/mol |
Nombre IUPAC |
4-(1-fluorocyclopropyl)aniline |
InChI |
InChI=1S/C9H10FN/c10-9(5-6-9)7-1-3-8(11)4-2-7/h1-4H,5-6,11H2 |
Clave InChI |
BOAYWIHNODUOSR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=C(C=C2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


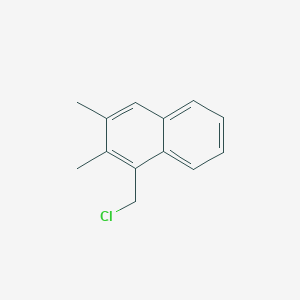
![{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14011448.png)

![4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B14011454.png)
![[(1S,2S,4R,8S,9R,11S)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B14011460.png)

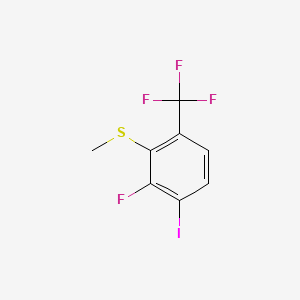
![[S(R)]-N-[(S)-2-(Di-tert-butylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14011470.png)
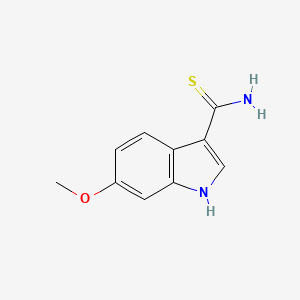
![3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one](/img/structure/B14011492.png)
![N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide](/img/structure/B14011503.png)
![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride](/img/structure/B14011511.png)
